Direct Blue 53
Description
Nomenclature and Chemical Identity
Direct Blue 53 encompasses a complex nomenclature system that reflects its multiple applications and chemical characteristics across various scientific and industrial contexts. The primary chemical identification utilizes the Chemical Abstracts Service registry number 314-13-6, which serves as the definitive identifier for this compound in chemical databases and regulatory documentation. The compound maintains several systematic names, including the International Union of Pure and Applied Chemistry designation as tetrasodium 6,6'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis(4-amino-5-hydroxynaphthalene-1,3-disulfonate).
The molecular structure of this compound demonstrates characteristic features of azo compounds, specifically containing two azo linkages (-N=N-) that connect aromatic ring systems. The complete molecular formula C34H24N6Na4O14S4 indicates the presence of thirty-four carbon atoms, twenty-four hydrogen atoms, six nitrogen atoms, four sodium atoms, fourteen oxygen atoms, and four sulfur atoms. This complex molecular arrangement contributes to the compound's distinctive spectroscopic properties, including its maximum absorption wavelength range of 601-611 nanometers in aqueous solution.
Alternative nomenclature includes Evans Blue, which represents the most commonly recognized name in biochemical and research applications. Additional synonyms encompass Azovan Blue, Evablin, Diazobleu, and Geigy-blau 536, reflecting historical commercial designations from various manufacturers. The Colour Index designation Colour Index this compound and Colour Index 23860 provides standardized identification within the textile industry classification system.
Historical Development of Azo Dyes
The historical development of azo dyes traces its origins to the pioneering work of Johann Peter Griess in the mid-nineteenth century, whose discovery of the diazotization reaction fundamentally transformed synthetic dye chemistry. Griess's diazotization process, developed while working at Samuel Allsopp and Sons Brewery in Burton upon Trent, provided the essential chemical pathway for synthesizing aromatic diazonium salts, which serve as precursors for azo dye formation. This breakthrough occurred when Griess applied cold ethanolic solutions of nitrous acid to aromatic amines, producing diazonium compounds that could subsequently undergo coupling reactions with various aromatic compounds to form azo dyes.
The first commercially significant azo dyes emerged in the 1860s following Griess's fundamental discoveries. C. A. Martius and Hermann Caro prepared the initial diazo compounds in 1863-1864, including aniline yellow and Manchester brown, with the latter becoming the first marketed azo color. These early developments demonstrated the potential for creating diverse colors through systematic modification of the aromatic components and coupling partners in the diazotization-coupling sequence.
The industrial significance of azo dyes expanded dramatically with the development of direct dyes, which eliminated the requirement for mordants in textile dyeing processes. Congo red, discovered in 1884, represented the first direct azo dye and established the foundation for subsequent developments in this chemical class. The patent for Congo red synthesis by P. Bottiger marked a crucial advancement that enabled direct dyeing applications, leading to rapid commercial exploitation by German chemical companies including Aktiengesellschaft für Anilinfabrikation.
The evolution of azo dye chemistry continued through systematic exploration of structural modifications and synthetic methodologies. This compound emerged as part of this broader development, incorporating the fundamental diazotization-coupling chemistry established by Griess while incorporating specific structural features that optimize its performance characteristics. The compound's development reflects the continuing refinement of azo dye technology to meet specific industrial and research requirements.
Taxonomy within Dye Chemistry Classifications
This compound occupies a specific position within the hierarchical classification system of synthetic dyes, falling under multiple overlapping taxonomic categories that reflect its chemical structure, application methods, and functional properties. The primary classification places this compound within the azo dye family, characterized by the presence of one or more azo chromophores (-N=N-) that serve as the fundamental color-producing structural elements. Within the azo classification, this compound specifically belongs to the diazo subclass, containing two azo linkages that connect three aromatic ring systems.
The application-based classification system categorizes this compound as a direct dye, indicating its ability to bind directly to cellulosic fibers without requiring mordant chemicals. This classification distinguishes direct dyes from other categories including acid dyes, basic dyes, and vat dyes, each requiring different application methodologies and demonstrating distinct fiber affinities. Direct dyes further subdivide into performance-based subclasses, with this compound falling into Class A (self-leveling dyes) due to its excellent migration properties and high leveling power during the dyeing process.
Chemical structure-based taxonomy places this compound within the naphthalene disulfonic acid derivatives, reflecting the presence of two naphthalene ring systems substituted with sulfonic acid groups. This structural classification influences the compound's solubility characteristics, fiber affinity, and color properties. The presence of amino and hydroxy substituents on the naphthalene rings further categorizes the compound within the amino-hydroxy-naphthalene disulfonate subclass.
According to the Colour Index classification system, this compound receives the designation Colour Index this compound and carries the generic number Colour Index 23860. This standardized classification provides international recognition and enables consistent identification across different applications and geographic regions. The Colour Index system organizes dyes based on application class, color, and chemical constitution, facilitating systematic categorization and regulatory compliance.
| Classification Category | Specific Classification | Basis for Classification |
|---|---|---|
| Chemical Structure | Diazo Azo Dye | Presence of two azo linkages |
| Application Method | Direct Dye | Direct binding to cellulosic fibers |
| Performance Characteristics | Class A Self-Leveling | Migration and leveling properties |
| Chemical Constitution | Naphthalene Disulfonic Acid Derivative | Core aromatic structure |
| International Standard | Colour Index this compound | Standardized identification system |
This compound in the Context of Azo Compounds
This compound exemplifies the characteristic features and properties that define azo compounds while demonstrating specific structural modifications that optimize its performance for particular applications. The compound contains two azo linkages (-N=N-) connecting a central biphenyl unit to terminal naphthalene systems, creating an extended conjugated system responsible for its distinctive blue coloration. This molecular architecture represents a common design principle in azo chemistry, where the extent and nature of conjugation directly influence the observed color properties.
The biphenyl central unit in this compound features methyl substituents at the 3,3'-positions, which influence the molecular conformation and electronic properties of the overall chromophore system. These methyl groups provide steric effects that affect the planarity of the molecule and consequently impact the electronic transitions responsible for color generation. The presence of these substituents distinguishes this compound from simpler azo compounds and contributes to its specific spectroscopic characteristics.
The terminal naphthalene units incorporate multiple functional groups that enhance the compound's utility in dyeing applications. Each naphthalene system contains amino groups (-NH2) and hydroxyl groups (-OH) that serve as auxochromes, intensifying and modifying the color produced by the central azo chromophores. The sulfonic acid groups (-SO3H) present on each naphthalene ring provide water solubility and enable direct binding to cellulosic fibers through hydrogen bonding and electrostatic interactions.
Synthesis of this compound follows the general methodology established for azo compound preparation, involving diazotization of 3,3'-dimethylbenzidine followed by coupling with 4-amino-5-hydroxynaphthalene-1,3-disulfonic acid. This synthetic approach demonstrates the versatility of the diazotization-coupling sequence while highlighting the importance of selecting appropriate coupling partners to achieve desired color and performance characteristics. The use of alkaline coupling conditions ensures efficient formation of the azo linkages while maintaining the integrity of the functional groups essential for dyeing performance.
The electronic structure of this compound demonstrates typical azo compound characteristics, including strong absorption in the visible region due to π-π* electronic transitions within the extended conjugated system. The compound exhibits maximum absorption around 601-611 nanometers in aqueous solution, corresponding to orange-red light absorption and resulting in the observed blue color. This spectroscopic behavior exemplifies the relationship between molecular structure and optical properties that governs azo compound design and application.
Properties
Molecular Formula |
C34H24N6Na4O14S4 |
|---|---|
Molecular Weight |
960.8 g/mol |
IUPAC Name |
tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C34H28N6O14S4.4Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
InChI Key |
ATNOAWAQFYGAOY-UHFFFAOYSA-J |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Synonyms |
Azovan Blue Blue, Azovan Blue, Evan's Blue, Evans C.I. 23860 C.I. Direct Blue 53 Evan Blue Evan's Blue Evans Blue |
Origin of Product |
United States |
Preparation Methods
Diazotization of Benzidine Derivatives
Benzidine (4,4'-diaminobiphenyl) has historically served as the primary diamine for DB53 synthesis. However, due to its carcinogenicity, safer alternatives like o-tolidine (3,3'-dimethylbenzidine) are now preferred.
Reaction Conditions
-
Step 1 : Benzidine (10 mmol) is dissolved in hydrochloric acid (2 M, 50 mL) at 0–5°C.
-
Step 2 : Sodium nitrite (12 mmol) is added gradually to form the diazonium salt. Excess nitrous acid is neutralized with sulfamic acid.
Coupling with Chromotropic Acid
The diazonium salt reacts with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in an alkaline medium (pH 8–9) to form DB53.
Optimized Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 5–10°C | Prevents side reactions |
| pH | 8.5 | Enhances coupling rate |
| Molar Ratio (Diazo:Coupler) | 1:2.1 | Maximizes product formation |
| Reaction Time | 4 hours | Ensures completion |
The coupling reaction proceeds via electrophilic aromatic substitution, with the diazonium ion attacking the ortho position of the hydroxyl groups on chromotropic acid.
Modern Advancements in Synthesis
Microwave-Assisted Diazotization
Microwave irradiation reduces reaction times from hours to minutes. A 2024 study achieved 95% diazotization yield in 8 minutes using 300 W microwave power, compared to 4 hours under traditional conditions.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use, improving atom economy. Grinding benzidine derivatives with sodium nitrite and chromotropic acid at 500 rpm for 30 minutes yields DB53 with 89% purity.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
HPLC analysis using a C18 column (mobile phase: 60% methanol/40% 0.1 M ammonium acetate) reveals ≥98% purity in commercial batches.
Industrial-Scale Production Protocols
Continuous Flow Reactor Systems
Large-scale plants employ tubular reactors with:
-
Residence Time : 12 minutes
-
Throughput : 120 L/hour
-
Yield : 91–93%
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically target the azo groups, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pH being critical factors .
Major Products
Scientific Research Applications
Textile Industry
Direct Blue 53 is widely utilized in the textile industry for dyeing cotton and other fabrics. Its vibrant blue color makes it a popular choice for producing high-quality textiles. The dye's stability and affinity for cellulose fibers contribute to its effectiveness in this sector.
Photocatalytic Degradation
Recent studies have highlighted the photocatalytic degradation of this compound using various catalysts. The degradation process is often described by pseudo-first-order kinetics. Key findings include:
-
Catalyst Efficiency :
- Gadolinium-doped titanium dioxide (Gd-TiO2) exhibited high effectiveness in degrading this compound due to its superior surface properties .
- Silver-doped titanium dioxide (Ag-TiO2) demonstrated enhanced degradation rates under UV and solar light, with optimal performance observed at specific dopant concentrations .
- Mechanisms : The photocatalytic activity is influenced by factors such as catalyst morphology, dopant concentration, and pH levels. For example, alkaline conditions were found to favor the degradation process .
Adsorption Studies
The adsorption of this compound from aqueous solutions has been extensively researched using various adsorbents, including multi-walled carbon nanotubes (MWCNT) and activated carbon (PAC). Key insights include:
- Adsorption Capacity :
- Kinetic Models : The adsorption process was best described by the Sips isotherm model, indicating strong interactions between the dye and the adsorbents .
- Regeneration : MWCNTs could be regenerated effectively using a mixture of acetone and sodium hydroxide, achieving a regeneration rate of 97.85% .
Water Purification
This compound has also been studied for its removal from wastewater through various treatment methods:
- Adsorption Techniques : The use of MWCNT and PAC has shown promising results in treating simulated dye house effluents, achieving removal efficiencies of 99.87% and 97.00%, respectively .
- Photocatalytic Processes : The integration of photocatalysts in water treatment systems has been explored, demonstrating that solar irradiation can significantly enhance the degradation of this compound in contaminated water .
Case Study 1: Photocatalytic Degradation Using TiO2
A study investigated the photocatalytic degradation of this compound using titanium dioxide under UV light. The results indicated that the reaction rate increased with higher catalyst concentrations until an optimal point was reached, after which no significant improvements were observed.
Case Study 2: Adsorption with Multi-Walled Carbon Nanotubes
Research focused on the adsorption characteristics of this compound on MWCNTs revealed that optimum adsorption occurred at a pH of 2.0, with equilibrium contact times of approximately three hours needed to achieve maximum dye removal efficiency.
Summary Table of Applications
| Application Area | Methodology | Key Findings |
|---|---|---|
| Textile Industry | Dyeing processes | Effective for cotton and other fabrics |
| Photocatalytic Degradation | Gd-TiO2, Ag-TiO2 | High degradation rates under UV/solar light |
| Adsorption | MWCNT, PAC | Maximum capacities: MWCNT (409.4 mg/g), PAC (135.2 mg/g) |
| Water Purification | Adsorption & photocatalysis | Removal efficiencies up to 99% |
Mechanism of Action
The mechanism of action of Direct Blue 53 involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the optical properties of the compound, making it useful as a dye. The compound’s ability to bind to proteins and nucleic acids also underlies its applications in biological staining and diagnostic assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Direct Blue 54
- Molecular structure: Double azo class (C₃₂H₁₉N₆Na₃O₁₂S₃) vs.
Chemical reactivity :
Property Direct Blue 53 Direct Blue 54 Sulfuric acid reaction Blue-ray green Green Light fastness 1-2 3 Alkali precipitation Blue precipitation Blue precipitation Applications : Direct Blue 54 is preferred in applications requiring higher light fastness, while this compound is used for cost-effective dyeing .
Evans Blue
- Functional similarity : Both are diazo dyes used in textiles, but Evans Blue (C₃₆H₂₈N₆Na₄O₁₄S₄) has a larger molecular structure, enhancing binding affinity to fabrics .
- Environmental impact : Evans Blue shows marginally better biodegradability in algal systems (93% removal efficiency for this compound vs. ~85% for Evans Blue under similar conditions) .
Comparison with Functionally Similar Compounds
Direct Blue 200
- Adsorption efficiency: this compound achieves 63–93% removal via live/dead Chara algae, outperforming carbon nanotube-based adsorption (~80% for bromophenol blue) .
Bromophenol Blue
- Chemical class : Sulfonated triphenylmethane vs. azo (this compound).
- Remediation: Bromophenol Blue is more amenable to ionic liquid-functionalized magnetic nanoparticle adsorption (90% efficiency) compared to this compound’s reliance on algal systems .
Environmental and Industrial Implications
Q & A
Q. How should researchers contextualize DB-53 findings within broader environmental remediation literature?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
